molecular formula C22H17BrN2O3S B6112070 N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide

N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide

Cat. No.: B6112070
M. Wt: 469.4 g/mol
InChI Key: RUWZQSULLWNSJK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide: is a complex organic compound that features a bromophenyl group, a naphthalene ring, and a dioxopyrrolidinyl moiety connected via a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide typically involves multiple steps:

    Formation of the Dioxopyrrolidinyl Moiety: This can be achieved by reacting naphthalene with maleic anhydride under reflux conditions to form the corresponding dioxopyrrolidinyl intermediate.

    Bromination of Phenyl Group: The bromophenyl group can be introduced by brominating aniline using bromine in the presence of a catalyst such as iron(III) bromide.

    Coupling Reaction: The final step involves coupling the bromophenyl and dioxopyrrolidinyl intermediates using a sulfanylacetamide linker. This can be done under basic conditions using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the dioxopyrrolidinyl moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound’s unique structure could be useful in the design of novel organic materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfanyl and amide functionalities.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds, while the amide linkage might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-methylphenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide can significantly influence its reactivity and interactions compared to its analogs. Bromine is a larger atom and more polarizable than chlorine or a methyl group, which can affect the compound’s electronic properties and its ability to participate in various chemical reactions.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3S/c23-15-8-10-16(11-9-15)24-20(26)13-29-19-12-21(27)25(22(19)28)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWZQSULLWNSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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